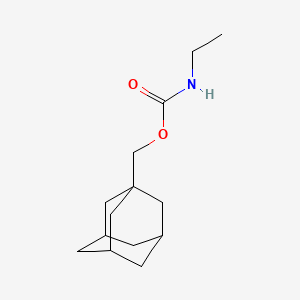

adamantan-1-ylmethyl N-ethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

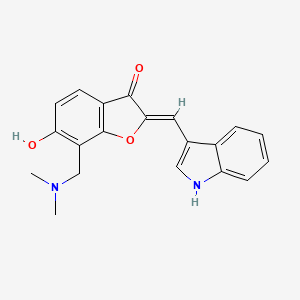

Description

Adamantan-1-ylmethyl N-ethylcarbamate is a chemical compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 . It is used for research purposes .

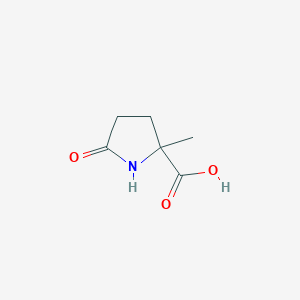

Molecular Structure Analysis

The molecular structure of adamantan-1-ylmethyl N-ethylcarbamate is represented by the InChI code1S/C14H23NO2/c1-2-15-13(16)17-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H,15,16) . Physical And Chemical Properties Analysis

Adamantan-1-ylmethyl N-ethylcarbamate is a solid compound that should be stored at room temperature .Scientific Research Applications

- Adamantan-1-ylmethyl N-ethylcarbamate exhibits insecticidal properties. Researchers have explored its efficacy against pests such as aphids, whiteflies, and mites. The compound disrupts cholinesterase activity in insects, leading to paralysis and eventual death. Its selective action on pests makes it a potential candidate for integrated pest management strategies .

- The compound’s carbamate moiety suggests interactions with cholinergic receptors. Studies have investigated its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Understanding its binding affinity and selectivity can aid in designing novel drugs for neurodegenerative diseases like Alzheimer’s .

- Some research has explored the antiviral potential of adamantan-1-ylmethyl N-ethylcarbamate. It may inhibit viral replication by interfering with essential enzymes or viral protein synthesis. Investigations into its activity against specific viruses (e.g., influenza, herpes) are ongoing .

- Scientists use this compound as a biochemical tool in proteomics research. Its stable structure and reactivity make it suitable for labeling proteins or studying enzyme-substrate interactions. Researchers can employ it to probe protein function and dynamics .

- The adamantane scaffold provides a hydrophobic core for drug delivery systems. Researchers have functionalized adamantan-1-ylmethyl N-ethylcarbamate with various payloads (e.g., anticancer drugs, imaging agents). These conjugates enhance drug solubility, stability, and targeted delivery .

- The compound’s reactivity allows for surface modification of materials. Researchers have explored its use in modifying nanoparticles, polymers, and surfaces. Applications include enhancing material properties (e.g., hydrophobicity, adhesion) or creating functional coatings .

Insecticide and Pest Control

Neuropharmacology and Cholinergic Systems

Antiviral Activity

Proteomics and Biochemical Studies

Drug Delivery Systems

Materials Science and Surface Modification

properties

IUPAC Name |

1-adamantylmethyl N-ethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-2-15-13(16)17-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXITTNFSSJVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3-(Pyrrolidin-1-ylmethyl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2439844.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide](/img/structure/B2439848.png)

![4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2439850.png)